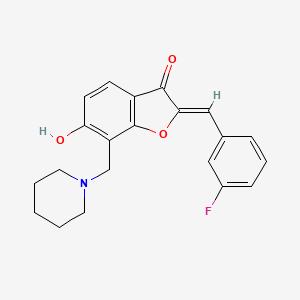
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C21H20FNO3 and its molecular weight is 353.393. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a benzofuran core and a piperidine side chain, suggest various biological activities, particularly in anti-inflammatory and neuroprotective domains. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
Structural Characteristics
The molecular formula of this compound is C21H20FNO3, with a molecular weight of approximately 353.39 g/mol. The stereochemistry, indicated by the (Z) configuration, plays a crucial role in its biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its capacity to inhibit nitric oxide (NO) secretion in lipopolysaccharide-induced RAW264.7 macrophage cells, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The mechanism of action for this compound involves interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate pathways related to inflammation and potentially cancer. The compound's hydroxyl group may facilitate hydrogen bonding, enhancing binding affinity to target proteins.
Comparative Biological Activity
To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| (Z)-2-(3-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one | Lacks piperidine side chain | Moderate anti-inflammatory activity |
| 5-Fluoroindole derivatives | Indole core instead of benzofuran | Antimicrobial properties |
| 4-Fluorophenyl derivatives | Different phenolic substitutions | Anticancer activity |
This table highlights the unique aspects of this compound, particularly its combination of benzofuran and piperidine functionalities, which may contribute to distinct biological activities not observed in other similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anti-inflammatory Studies : In a study assessing the effects on RAW264.7 cells, this compound demonstrated significant inhibition of NO production compared to control treatments, indicating its potential as an anti-inflammatory agent.
- Neuroprotective Potential : Additional research suggests that this compound may also exhibit neuroprotective effects, although detailed mechanisms remain under investigation. Its ability to cross the blood-brain barrier due to its structural characteristics could enhance its therapeutic applications in neurodegenerative diseases.
科学的研究の応用
Biological Activities
The compound has been investigated for various biological activities:
- Anti-inflammatory Effects : Research indicates that benzofuran derivatives can exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
| Neuroprotective | Protection against oxidative stress | |
| Antimicrobial | Potential efficacy against bacterial strains |
Case Studies
Several studies have highlighted the potential applications of this compound:
- Study on Neuroprotection : A recent investigation demonstrated that the compound effectively reduced neuronal cell death in models of oxidative stress, suggesting its utility in treating neurodegenerative diseases.
- Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of related benzofuran derivatives, showing significant activity against various bacterial strains, indicating potential for further development as antimicrobial agents.
Table 2: Case Studies Overview
| Study Focus | Findings | Year |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death | 2024 |
| Antimicrobial | Significant activity against bacterial strains | 2023 |
特性
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO3/c22-15-6-4-5-14(11-15)12-19-20(25)16-7-8-18(24)17(21(16)26-19)13-23-9-2-1-3-10-23/h4-8,11-12,24H,1-3,9-10,13H2/b19-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKDVHNXKKKGP-UNOMPAQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













